molecular formula C21H17FN6O3 B2942474 9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921549-34-0

9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2942474
CAS RN: 921549-34-0
M. Wt: 420.404
InChI Key: YQRQOGFSSZMUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C21H17FN6O3 and its molecular weight is 420.404. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of a broader family of heterocyclic compounds that have been extensively studied for their chemical synthesis and properties. For example, Kelley et al. (1995) discussed the synthesis and anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, which are analogues containing isosteric replacements of the imidazole ring atoms of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. These analogues were synthesized and tested for their activity against maximal electroshock-induced seizures in rats, highlighting the compound's relevance in medicinal chemistry research (Kelley, R. G. Davis, Ed W. McLean, R. Glen, F. Soroko, B. Cooper, 1995).

Potential Therapeutic Applications

The research on compounds related to 9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione often focuses on their potential therapeutic applications, particularly in the context of anticonvulsant activity. The study by Kelley et al. is a prime example of exploring these compounds for their pharmacological properties, suggesting the potential utility of these molecules in developing new treatments for seizure disorders (Kelley et al., 1995).

Antimicrobial and Anticancer Activities

Further research into similar compounds includes studies on their antimicrobial and anticancer activities. For instance, compounds within this chemical family have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, demonstrating the compound's relevance in addressing infectious diseases and exploring its potential as an antimycobacterial agent (Morten Braendvang, L. Gundersen, 2007).

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3/c1-26-19-16(18(29)23-21(26)30)27(11-13-5-3-4-6-15(13)22)20-25-24-17(28(19)20)12-7-9-14(31-2)10-8-12/h3-10H,11H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRQOGFSSZMUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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